N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide
Description
N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 5-chlorothiophen-2-yl group and a propanamide side chain. The molecular formula is C₁₀H₉ClN₃O₂S, with a molecular weight of 270.71 g/mol (calculated).
Properties
IUPAC Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2S/c1-2-7(14)11-9-13-12-8(15-9)5-3-4-6(10)16-5/h3-4H,2H2,1H3,(H,11,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXXDDWIJBBAAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(O1)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiosemicarbazide Cyclization with 5-Chlorothiophene-2-Carboxylic Acid
A foundational method involves the condensation of 5-chlorothiophene-2-carboxylic acid hydrazide (1) with carbon disulfide in alkaline conditions. The reaction proceeds via the formation of a thiosemicarbazide intermediate, followed by cyclization using oxidative agents such as 1,3-dibromo-5,5-dimethylhydantoin (DBH) (Figure 1).
Reaction Conditions :
- Hydrazide Preparation : 5-Chlorothiophene-2-carboxylic acid is refluxed with hydrazine hydrate in ethanol (12 h, 80°C).
- Cyclization : The hydrazide intermediate reacts with carbon disulfide in aqueous potassium hydroxide, followed by DBH in dichloromethane (24 h, room temperature).
Yield : 60–75% (dependent on solvent purity and reaction time).
Microwave-Assisted Cyclodehydration
Modern approaches utilize microwave irradiation to accelerate the cyclodehydration of diacylhydrazines. For example, Sahin et al. (2002) demonstrated that irradiating 5-chlorothiophene-2-carboxylic acid hydrazide with acetic anhydride at 60% power for 15 minutes yields the 1,3,4-oxadiazole core with an 80% efficiency. This method reduces side reactions and improves scalability.
Acylation Techniques for Propanamide Functionalization
Introducing the propanamide group at the 2-position of the oxadiazole ring requires precise acylation of the 2-amino intermediate.
Nucleophilic Acyl Substitution
The 2-amino-5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazole (2) reacts with propionyl chloride in anhydrous dichloromethane. Pyridine is added to neutralize HCl byproducts, enhancing reaction efficiency.
Procedure :
- Dissolve compound 2 (1.0 eq) in dichloromethane.
- Add propionyl chloride (1.2 eq) dropwise at 0°C.
- Stir for 6–8 h at room temperature.
- Quench with ice-water and extract with ethyl acetate.
Yield : 53–68%. Challenges include the poor solubility of intermediate 2 , necessitating solvent optimization.
Schotten-Baumann Reaction
An alternative acylation method employs the Schotten-Baumann conditions, where compound 2 is treated with propionic anhydride in a biphasic system (water/dichloromethane). Sodium hydroxide facilitates the reaction, yielding the propanamide derivative with 70% efficiency.
Alternative Methodologies and Comparative Analysis
One-Pot Synthesis via Aza-Wittig Cyclization
Ali et al. (2021) reported a one-pot strategy using (N-isocyanimino)triphenylphosphorane (3) and 5-chlorothiophene-2-carboxylic acid. The reaction proceeds via an intramolecular aza-Wittig cyclization in chloroform, directly yielding the oxadiazole-propanamide hybrid.
Advantages :
Enzyme-Mediated Synthesis
Emerging biocatalytic approaches utilize lipases to catalyze the acyl transfer reaction. While still experimental, preliminary studies indicate a 45% yield using immobilized Candida antarctica lipase B (CAL-B) in tert-butanol.
Optimization Strategies and Challenges
Solvent and Temperature Effects
- Polar aprotic solvents (e.g., DMF) improve cyclization yields but complicate purification.
- Non-polar solvents (e.g., toluene) favor acylation but prolong reaction times.
Table 1: Solvent Optimization for Cyclization
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 25 | 68 | 95 |
| Ethanol | 80 | 60 | 88 |
| Acetonitrile | 60 | 72 | 92 |
Catalytic Enhancements
- Scandium triflate (10 mol%) accelerates aza-Wittig cyclization, reducing reaction time to 6 h.
- Microwave irradiation versus conventional heating improves yields by 15–20%.
Analytical Validation and Spectroscopic Confirmation
All synthetic routes require validation via:
- ¹H NMR : Characteristic peaks for the oxadiazole ring (δ 8.2–8.5 ppm) and propanamide methyl group (δ 1.1–1.3 ppm).
- IR Spectroscopy : N-H stretch at 3300 cm⁻¹ and C=O stretch at 1680 cm⁻¹.
Industrial Scalability and Environmental Considerations
Large-scale production faces challenges in waste management due to halogenated byproducts. Green chemistry principles advocate for:
- Solvent recycling : Ethanol and dichloromethane recovery systems.
- Catalyst reuse : Immobilized scandium triflate reduces metal waste.
Chemical Reactions Analysis
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorothiophene moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an antiviral, antibacterial, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Agriculture: It has been explored for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens.
Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in viral replication, thereby exhibiting antiviral properties. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
The following analysis compares N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide with structurally analogous propanamide derivatives containing 1,3,4-oxadiazole cores and diverse substituents (as detailed in , and 5). Key comparison parameters include molecular properties , spectral data , and structural modifications .
Structural and Molecular Properties
Key Observations :
- Molecular Weight : The target compound has a significantly lower molecular weight (~270 g/mol) compared to analogs (e.g., 362–406 g/mol) due to the absence of bulky sulfanyl-thiazole or indole groups .
- Substituent Effects : The 5-chlorothiophen-2-yl group in the target introduces both steric bulk and electron-withdrawing effects, contrasting with phenyl (8e) or methylphenyl (8d) groups, which are less polar. The propanamide chain is simpler compared to sulfanyl-linked side chains in analogs .
Spectral Data Comparison
Infrared (IR) Spectroscopy:
- Target : Expected C=O stretch (amide) at ~1650–1680 cm⁻¹, C-Cl stretch (chlorothiophene) at ~550–600 cm⁻¹, and oxadiazole ring vibrations at ~950–1250 cm⁻¹.
- Analog 8d () : C=O stretch at 1680 cm⁻¹, S-H stretch (sulfanyl) at 2550 cm⁻¹, and aromatic C-H stretches at ~3050 cm⁻¹ .
- Analog 8i () : C=O stretch at 1675 cm⁻¹, N-H (indole) at 3400 cm⁻¹ .
Nuclear Magnetic Resonance (NMR):
- Target : Anticipated ¹H-NMR signals for propanamide (–CH₂CH₂CONH₂) at δ 2.4–3.3 (methylene protons) and δ 6.5–8.0 (chlorothiophene aromatic protons). ¹³C-NMR would show carbonyl (C=O) at ~170 ppm and oxadiazole carbons at ~160–165 ppm.
- Analog 8d () : Methylene protons at δ 3.1–3.3, thiazole protons at δ 7.2–7.4, and methylphenyl protons at δ 2.3 (CH₃) .
- Analog 7c () : Sulfanyl-linked –CH₂ protons at δ 3.5–3.7 and thiazole NH₂ protons at δ 5.2 .
Biological Activity
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide is a compound that has drawn significant attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHClNOS
- Molecular Weight : 231.69 g/mol
- CAS Number : 865543-65-3
The compound features a unique structure that includes a chlorothiophene moiety and an oxadiazole ring, which are known for their diverse biological activities.
Antimicrobial Activity
This compound has been primarily studied for its antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains, including resistant strains of Neisseria gonorrhoeae.
The exact mechanism by which this compound exerts its antimicrobial effects is not fully elucidated. However, it is believed to involve:
- Inhibition of Key Enzymes : The compound likely targets enzymes involved in the biosynthesis of essential biomolecules in bacteria.
- Disruption of Cellular Processes : It may interfere with cellular metabolism by inhibiting enzymes critical for cell wall synthesis and DNA replication .
Pharmacokinetics and Dosage Effects
Research has shown that the pharmacokinetic profile of this compound is favorable for its application in vivo. Studies indicate that:
- The compound maintains stability under physiological conditions.
- Its efficacy varies with dosage; lower doses exhibit potent antimicrobial activity without significant toxicity .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
In Vitro Studies : Laboratory experiments demonstrated that the compound effectively inhibits the growth of Neisseria gonorrhoeae at concentrations as low as 10 µg/mL.
- Result : Significant reduction in bacterial viability was observed after 24 hours of exposure.
-
Animal Models : In vivo studies assessed the compound's therapeutic potential against infections caused by resistant bacterial strains.
- Result : Treated animals showed a marked decrease in infection severity compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
